Isooctadecenylsuccinic Anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctadecenylsuccinic Anhydride, with the chemical formula C22H38O3, is a compound known for its applications in various industries. This white solid is characterized by its long carbon chain and succinic anhydride functional group. It is commonly used as a surfactant, emulsifier, and corrosion inhibitor in the production of lubricants, coatings, and adhesives. This compound exhibits excellent thermal stability and compatibility with various polymers, making it suitable for a wide range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctadecenylsuccinic Anhydride can be synthesized through the reaction of octadecene with maleic anhydride. The reaction typically occurs under reflux conditions in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired anhydride product.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of octadecene and maleic anhydride into a reactor. The mixture is heated to a specific temperature, and a radical initiator is added to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Isooctadecenylsuccinic Anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to the corresponding diol.
Substitution: The anhydride group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Esters or amides
Scientific Research Applications
Isooctadecenylsuccinic Anhydride has a wide range of scientific research applications:
Chemistry: Used as a surfactant and emulsifier in the synthesis of various compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent thermal stability and compatibility with polymers
Mechanism of Action
The mechanism of action of Isooctadecenylsuccinic Anhydride involves its ability to interact with various molecular targets. The succinic anhydride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modify the properties of the target molecules, enhancing their performance in various applications. The long carbon chain of the compound also contributes to its ability to form stable emulsions and improve the compatibility of materials .
Comparison with Similar Compounds
Isooctadecenylsuccinic Anhydride can be compared with other similar compounds such as:
Octadecenylsuccinic Anhydride: Similar in structure but may differ in the degree of branching and specific applications.
Hexadecenylsuccinic Anhydride: Has a shorter carbon chain, which may affect its thermal stability and compatibility with polymers.
Dodecenylsuccinic Anhydride: Even shorter carbon chain, leading to different physical and chemical properties.
Uniqueness: this compound is unique due to its long carbon chain and branched structure, which provide excellent thermal stability and compatibility with a wide range of polymers. This makes it particularly suitable for applications in high-performance materials .
Properties
IUPAC Name |
(3Z)-3-(16-methylheptadecylidene)oxolane-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20-18-21(23)25-22(20)24/h17,19H,3-16,18H2,1-2H3/b20-17- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPLOIRXGVKHNT-JZJYNLBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC=C1CC(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCC/C=C\1/CC(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.